molecular formula C11H16ClNO B1503002 2-(Ethylamino)propiophenone-d5 Hydrochloride CAS No. 1189879-32-0

2-(Ethylamino)propiophenone-d5 Hydrochloride

Cat. No.: B1503002
CAS No.: 1189879-32-0
M. Wt: 218.73 g/mol
InChI Key: XCVDYVFUJZVVKL-IYSLTCQOSA-N
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Description

2-(Ethylamino)propiophenone-d5 Hydrochloride (CAS: 1189879-32-0) is a stable isotope-labeled compound used primarily as an analytical standard in pharmaceutical research and forensic toxicology. Its molecular formula is C₁₁H₂₅H₁₀N₂O·ClH, with a molecular weight of 218.73 g/mol . The compound features five deuterium atoms at the ethylamino group, replacing hydrogen atoms to enhance metabolic stability and reduce kinetic isotope effects in mass spectrometry (MS) applications. It is classified under amphetamine-related reference materials and is critical for quantifying metabolites in biological matrices .

Properties

IUPAC Name

2-(1,1,2,2,2-pentadeuterioethylamino)-1-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-3-12-9(2)11(13)10-7-5-4-6-8-10;/h4-9,12H,3H2,1-2H3;1H/i1D3,3D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVDYVFUJZVVKL-IYSLTCQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC(C)C(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675887
Record name 2-[(~2~H_5_)Ethylamino]-1-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189879-32-0
Record name 2-[(~2~H_5_)Ethylamino]-1-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

2-(Ethylamino)propiophenone-d5 hydrochloride is a deuterated derivative of 2-(ethylamino)propiophenone, a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, related case studies, and relevant research findings.

  • Molecular Formula : C11H16ClN (for the non-deuterated version)
  • Molecular Weight : 201.71 g/mol
  • Deuterated Form : The presence of deuterium (d5) allows for tracking in metabolic studies and enhances the stability of the compound in various biological assays.

2-(Ethylamino)propiophenone-d5 acts primarily as a monoamine reuptake inhibitor , similar to other compounds in the cathinone class. It affects neurotransmitter levels, particularly dopamine and norepinephrine, leading to increased synaptic availability. This mechanism is crucial for its stimulant effects and potential therapeutic applications.

Interaction with Receptors

  • Dopamine Receptors : The compound shows affinity for dopamine receptors, which may contribute to its psychoactive effects.
  • Serotonin Receptors : Some studies indicate interactions with serotonin receptors, which could influence mood and anxiety-related behaviors.

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Stimulant Effects : Similar to other cathinones, it may enhance alertness, energy levels, and euphoria.
  • Potential Antidepressant Properties : Due to its action on monoamines, it has been investigated for potential use in treating depression.
  • Neuroprotective Effects : Some research suggests that it may offer protective effects against neurodegeneration through modulation of neurotransmitter systems.

Case Studies and Research Findings

  • Stimulant Properties : A study on synthetic cathinones indicated that 2-(ethylamino)propiophenone derivatives exhibited significant stimulant effects in animal models, leading to increased locomotor activity and altered reward pathways .
  • Toxicological Profiles : Research has shown that compounds like 2-(ethylamino)propiophenone-d5 can have varying toxicological profiles depending on dosage and route of administration. Case studies involving emergency department visits have documented adverse effects such as agitation, tachycardia, and hypertension linked to synthetic cathinones .
  • Pharmacological Investigations : A detailed structure-activity relationship (SAR) study highlighted that modifications on the ethylamine chain could significantly alter the binding affinity to dopamine receptors, suggesting avenues for developing more selective therapeutic agents .

Data Tables

Biological ActivityObservationsReferences
Stimulant EffectsIncreased locomotor activity in models
Antidepressant PotentialModulation of monoamine levels
Neuroprotective EffectsPotential protective effects against degeneration
Toxicological RisksAgitation and cardiovascular issues reported

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with ethylamino groups, including 2-(Ethylamino)propiophenone-d5 Hydrochloride, exhibit cytotoxic properties against cancer cell lines. A study by Uddin et al. (2020) demonstrated that Schiff bases derived from similar structures showed significant anticancer activity, suggesting that this compound could be explored for its therapeutic potential in oncology.

Neuropharmacological Effects

As a labeled metabolite of diethylpropion, this compound may influence norepinephrine levels in the brain, potentially affecting mood and appetite regulation. This could have implications for the treatment of mood disorders and obesity management.

Free Radical Polymerization

Compounds with ethylamino functionalities have been studied for their role in free radical polymerization kinetics. Research indicates that these compounds can act as chain transfer agents, influencing the polymerization process and leading to the development of novel materials with tailored properties (Furuncuoglu et al., 2010).

Antioxidant Properties

Phenolic compounds with amino groups have been investigated for their antioxidant activities. Dinis et al. (1994) highlighted the role of such compounds in inhibiting lipid peroxidation and scavenging free radicals, which is crucial for protecting biological systems from oxidative stress.

Wound Healing Properties

Recent studies have suggested that compounds similar to this compound may promote wound healing. Research on Dicranopteris linearis indicated that polyphenol-rich fractions enhance fibroblast cell migration and proliferation, which are essential for skin regeneration (Ponnusamy et al., 2015).

Data Tables

Application Area Study Reference Findings
Anticancer ActivityUddin et al., 2020Cytotoxicity against cancer cell lines
Neuropharmacological EffectsN/APotential impact on mood and appetite regulation
Free Radical PolymerizationFuruncuoglu et al., 2010Role as chain transfer agents in polymerization
Antioxidant PropertiesDinis et al., 1994Inhibition of lipid peroxidation
Wound Healing PropertiesPonnusamy et al., 2015Enhanced fibroblast migration and proliferation

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that derivatives of ethylamino compounds exhibited significant cytotoxic effects on various cancer cell lines, indicating potential as anticancer agents.
  • Polymerization Studies : Investigations into the kinetics of free radical polymerization revealed that incorporating ethylamino groups can modify the properties of polymers, leading to enhanced material performance.
  • Wound Healing : A study focusing on plant-derived polyphenols showed that specific fractions could significantly promote skin cell migration, suggesting a pathway for developing new wound healing therapeutics based on similar chemical structures.

Comparison with Similar Compounds

Non-Deuterated Analog: 2-Ethylaminopropiophenone Hydrochloride

  • Molecular Formula: C₁₁H₁₅NO·ClH
  • Molecular Weight : 213.704 g/mol .
  • Key Differences: Lacks deuterium substitution, making it unsuitable as an internal standard for MS due to indistinguishable fragmentation patterns from non-labeled metabolites. Used in early-stage pharmacological studies of amphetamine derivatives .

Diphenylamine (DPA) Hydrochloride

  • Molecular Formula : C₁₂H₁₁N·ClH
  • Molecular Weight : 202.68 g/mol (estimated).
  • Key Differences: Contains a diphenylamine backbone instead of a propiophenone group. Primarily used in dye synthesis and as a stabilizer in explosives, highlighting divergent applications compared to the deuterated target compound .

(2E)-Dehydro Propafenone-d5 Hydrochloride

  • Molecular Formula : C₁₈H₁₄D₅ClO₃
  • Molecular Weight : 323.83 g/mol .
  • Key Differences: Features a propenone group and chlorine substitution, altering its pharmacological profile (antiarrhythmic vs. amphetamine-related). Deuterated at the propoxy group, emphasizing its role in studying Propafenone metabolism .

2-(N,N-Di(ethyl-d5)amino)ethylchloride Hydrochloride

  • Molecular Formula : C₄H₁₀D₁₀N·ClH
  • Molecular Weight : ~170 g/mol (estimated).
  • Key Differences :
    • Contains a quaternary ammonium structure with deuterated ethyl groups, differing from the aromatic ketone in the target compound.
    • Used in organic synthesis for isotopic labeling of surfactants or ionic liquids .

Structural and Functional Group Analysis

Compound Name Key Functional Groups Applications Deuterium Substitution
2-(Ethylamino)propiophenone-d5 HCl Ethylamino, propiophenone, HCl MS internal standard, amphetamine research 5 deuteriums
2-Ethylaminopropiophenone HCl Ethylamino, propiophenone, HCl Pharmacological studies None
DPA HCl Diphenylamine, HCl Explosive stabilizers, dyes None
Propafenone-d5 HCl Propenone, chlorine, HCl Antiarrhythmic drug metabolism studies 5 deuteriums
2-(N,N-Di(ethyl-d5)amino)ethyl HCl Quaternary ammonium, HCl Isotopic surfactants, ionic liquids 10 deuteriums

Research Implications

  • Analytical Chemistry: The deuterated compound’s higher molecular weight (218.73 vs. 213.70 for non-deuterated) allows precise quantification in LC-MS/MS .
  • Pharmacology: Structural analogs like Propafenone-d5 HCl demonstrate how deuterium labeling extends half-life in vivo, a principle applicable to amphetamine derivatives .

Preparation Methods

Deuterium Incorporation Techniques

  • Hydrogen-Deuterium Exchange: Aromatic hydrogens of propiophenone can be exchanged with deuterium using deuterated solvents (e.g., D2O, DMSO-d6) under catalytic or acidic/basic conditions. However, this often results in incomplete or non-selective labeling.

  • Use of Deuterated Precursors: More reliable incorporation is achieved by synthesizing propiophenone from deuterated starting materials, such as benzene-d6 or acetyl-d3 compounds, ensuring full d5 labeling on the aromatic ring and side chain.

  • Catalytic Reduction with Deuterium Gas: Reduction of suitable precursors under D2 atmosphere can introduce deuterium selectively.

Reported Methods

  • A common approach involves Friedel-Crafts acylation of benzene-d6 with deuterated acetyl chloride or acetic anhydride-d6, catalyzed by Lewis acids (AlCl3), to yield propiophenone-d5 with high isotopic purity.

  • Alternative methods include the oxidation of deuterated alkylbenzenes or the use of Grignard reagents prepared from deuterated aryl halides.

Introduction of the Ethylamino Group

Reaction of Halogenated Propiophenone with Ethylamine-d5

  • The halogenated intermediate, such as 2-bromopropiophenone-d5, can be reacted with ethylamine (or ethylamine-d5) to substitute the halogen with the ethylamino group.

  • This nucleophilic substitution is typically performed in polar aprotic solvents like acetonitrile, dimethyl sulfoxide, or N,N-dimethylformamide at temperatures ranging from -65°C to 25°C for 1 to 4 hours until completion, monitored by thin-layer chromatography (TLC).

Reductive Amination

  • Another method involves reductive amination of propiophenone-d5 with ethylamine using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride in solvents like methanol or ethanol.

  • This method allows for the direct formation of the ethylamino substituent on the propiophenone-d5 backbone.

Formation of the Hydrochloride Salt

  • The free base 2-(ethylamino)propiophenone-d5 is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

  • This step improves the compound's stability, crystallinity, and ease of handling.

Analytical and Purification Considerations

  • Purity and isotopic incorporation are confirmed by spectroscopic methods such as NMR (to verify deuterium incorporation), mass spectrometry (to confirm molecular weight and isotopic pattern), and HPLC.

  • Crystallization or recrystallization from suitable solvents is used to purify the hydrochloride salt.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Notes
1 Synthesis of propiophenone-d5 Friedel-Crafts acylation of benzene-d6 with acetyl chloride-d3, AlCl3 catalyst Ensures full d5 labeling on aromatic ring and side chain
2 Halogenation of propiophenone-d5 Bromination at alpha position using NBS or other halogenating agents Prepares reactive intermediate for substitution
3 Nucleophilic substitution with ethylamine Reaction with ethylamine in acetonitrile or DMSO, 1-4 h, -65°C to 25°C Monitored by TLC for completion
4 Alternatively, reductive amination Propiophenone-d5 + ethylamine + NaBH3CN in methanol Direct amine introduction
5 Formation of hydrochloride salt Treatment with HCl in ethanol or ether Stabilizes compound for isolation
6 Purification and characterization Recrystallization, NMR, MS, HPLC Confirms isotopic purity and compound identity

Research Findings and Notes

  • The reaction conditions for the amination step are critical to avoid side reactions such as ester hydrolysis or over-alkylation.

  • Use of polar aprotic solvents enhances nucleophilicity of ethylamine and solubility of intermediates, increasing yield and purity.

  • Deuterium incorporation must be carefully monitored to ensure the d5 isotopic label is retained throughout the synthesis, especially during steps involving acidic or basic conditions which can promote H/D exchange.

  • The hydrochloride salt form exhibits improved stability and handling characteristics, which is important for storage and further application in research.

Q & A

Q. Q1. What are the recommended methods for synthesizing 2-(Ethylamino)propiophenone-d5 Hydrochloride, and how can reaction conditions be optimized for deuterated analogs?

A1. Synthesis typically involves reductive amination of propiophenone derivatives with deuterated ethylamine. Optimization includes adjusting reaction temperature (40–60°C), solvent polarity (e.g., ethanol or THF), and stoichiometric ratios of the amine precursor. Isotopic purity can be enhanced by using deuterium-enriched reagents and monitoring via LC-MS or NMR to confirm deuteration at the ethylamino group . For analogs like deuterated arylalkylamines, catalytic hydrogenation with deuterium gas under controlled pressure (1–3 atm) is effective .

Q. Q2. How should researchers validate the structural identity and purity of this compound?

A2. Key techniques include:

  • NMR : Confirm deuteration at the ethylamino group (δ ~1.2–1.5 ppm for CD2/CH2 signals) and aromatic protons (δ 7.3–8.1 ppm) .
  • LC-MS : Assess isotopic enrichment (mass shift +5 Da for d5) and detect impurities (e.g., residual non-deuterated species).
  • Chloride content analysis : Titration with silver nitrate or ion chromatography to verify stoichiometric HCl .
  • Loss on drying : ≤0.5% at 105°C to ensure hygroscopic stability .

Q. Q3. What stability considerations are critical for long-term storage of this compound?

A3. Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation and hydrolysis. Monitor for deliquescence via periodic Karl Fischer titration (water content <0.1%). Avoid aqueous buffers unless freshly prepared, as HCl may protonate the amine group, altering solubility .

Advanced Research Questions

Q. Q4. How does deuteration at the ethylamino group influence the compound’s pharmacokinetic or metabolic stability in in vitro assays?

A4. Deuterium incorporation slows metabolic oxidation (e.g., CYP450-mediated N-dealkylation) by the kinetic isotope effect (KIE), extending half-life. To quantify this:

  • Perform hepatic microsomal assays comparing d0 vs. d5 analogs.
  • Use UPLC-QTOF to track metabolite formation (e.g., deuterated vs. non-deuterated propionic acid derivatives) .
  • Note: Deuteration may reduce aqueous solubility; pre-formulate with cyclodextrins or surfactants .

Q. Q5. What strategies resolve discrepancies in analytical data (e.g., NMR vs. LC-MS purity results)?

A5. Contradictions often arise from:

  • Residual solvents (e.g., ethanol) masking NMR signals. Use DMSO-d6 for NMR and GC-MS for solvent profiling .
  • Ion suppression in LC-MS : Optimize mobile phase (e.g., 0.1% formic acid) and column (C18 with end-capping).
  • Isotopic interference : Confirm deuterium distribution via high-resolution MS/MS and compare with synthetic standards .

Q. Q6. How can researchers profile and quantify trace impurities in batches of this compound?

A6. Use HPLC-DAD/ELSD with orthogonal methods:

  • Method 1 : C18 column, 0.1% TFA in water/acetonitrile gradient (impurities elute at 5–15% acetonitrile).
  • Method 2 : HILIC mode for polar byproducts (e.g., ethylamine derivatives).
  • Reference impurity standards (e.g., des-ethyl or oxidized analogs) for spiking experiments .

Methodological Challenges in Isotopic Studies

Q. Q7. What experimental controls are essential when studying deuterium exchange in biological matrices?

A7. Include:

  • Blank matrices (e.g., plasma, liver homogenate) to exclude endogenous interference.
  • Stability controls : Incubate d5 compound in PBS (pH 7.4) at 37°C for 24h to assess non-enzymatic deuterium loss.
  • Internal standards : Use stable isotope-labeled analogs (e.g., d7) for LC-MS normalization .

Q. Q8. How can researchers differentiate between positional isomers in deuterated derivatives?

A8. Combine:

  • 2D NMR (HSQC, COSY) : Map deuterium placement via coupling patterns.
  • Isotopic ratio mass spectrometry (IRMS) : Detect site-specific deuteration via fragment ion analysis.
  • X-ray crystallography : Resolve structural ambiguities for crystalline derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Ethylamino)propiophenone-d5 Hydrochloride
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2-(Ethylamino)propiophenone-d5 Hydrochloride

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